molecular formula C21H26ClN3O2 B15007927 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B15007927
M. Wt: 387.9 g/mol
InChI Key: PJAICSVJNAZOSE-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzyl group and a propanamide moiety attached to a 5-chloro-2-methoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine ring The benzyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the propanamide moiety through an amide coupling reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving receptor binding and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide shares structural similarities with other piperazine derivatives, such as:
    • 1-benzyl-4-(5-chloro-2-methoxyphenyl)piperazine
    • 3-(4-benzylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide

Uniqueness

The unique combination of the benzylpiperazine and 5-chloro-2-methoxyphenyl groups in this compound provides distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-8-7-18(22)15-19(20)23-21(26)9-10-24-11-13-25(14-12-24)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3,(H,23,26)

InChI Key

PJAICSVJNAZOSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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